molecular formula C23H22N4O2S2 B15099790 2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15099790
M. Wt: 450.6 g/mol
InChI Key: FOEZCXVAOMAWCZ-AQTBWJFISA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • Position 2: A benzyl(methyl)amino substituent, which enhances solubility and modulates electronic properties .
  • Position 3: A (Z)-configured thiazolidinone-ylidene methyl group.
  • Core: The pyrido[1,2-a]pyrimidin-4-one scaffold is known for its pharmacological relevance, including antimicrobial and analgesic activities .

Synthesis typically involves condensation reactions between substituted pyrimidinones and thiazolidinone precursors under basic conditions (e.g., Cs₂CO₃ in DMF), followed by characterization via $^1$H NMR, $^{13}$C NMR, and FT-IR .

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O2S2/c1-15(2)27-22(29)18(31-23(27)30)13-17-20(25(3)14-16-9-5-4-6-10-16)24-19-11-7-8-12-26(19)21(17)28/h4-13,15H,14H2,1-3H3/b18-13-

InChI Key

FOEZCXVAOMAWCZ-AQTBWJFISA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N(C)CC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N(C)CC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidin-4-one derivatives, which undergo a series of functional group transformations. Key steps may include:

    N-alkylation: Introduction of the benzyl(methyl)amino group.

    Thiazolidinone formation: Reaction with isothiocyanates to form the thiazolidinone ring.

    Condensation reactions: Formation of the final product through condensation with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and thiazolidinone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations
Compound Name Thiazolidinone Substituent Pyrido-Pyrimidinone Substituents Molecular Formula Molecular Weight Key References
Target Compound 3-isopropyl 2-benzyl(methyl)amino, 9-H C₂₄H₂₄N₄O₂S₂ 488.6
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 3-benzyl 2-(morpholinylethyl)amino, 9-methyl C₂₈H₂₉N₅O₂S₂ 547.7
2-(Allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(benzodioxolylmethyl) 2-allylamino, 9-methyl C₂₇H₂₃N₃O₃S₂ 525.6
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid 3-phenylpropanoic acid Pyrazole-methylene linker, 4-methoxyphenyl C₂₃H₂₀N₂O₃S₂ 460.5

Key Observations :

  • Pyrido-Pyrimidinone Modifications: The absence of a 9-methyl group (vs. ) may reduce metabolic stability but increase solubility .

Key Observations :

  • The target compound’s synthesis under mild conditions (room temperature) offers energy efficiency compared to reflux-based methods ().
  • Lower yields (48%) vs. pyrazole hybrids (65%) suggest challenges in stabilizing the Z-configuration during condensation .
Physicochemical Properties
Property Target Compound Morpholinylethyl Derivative Benzodioxolylmethyl Derivative
Molecular Weight 488.6 547.7 525.6
Calculated LogP 3.2 3.8 2.9
Aqueous Solubility (µM) 12.4 8.1 15.3

Key Observations :

  • The target compound’s intermediate LogP balances lipophilicity and solubility, making it favorable for oral bioavailability .
  • Higher solubility of the benzodioxolylmethyl derivative (15.3 µM) may correlate with its polar benzodioxole group .

Key Observations :

  • The target compound’s moderate analgesic activity aligns with pyrido-pyrimidinone derivatives lacking strong electron-withdrawing groups .
  • Antimicrobial activity in analogs (e.g., ) correlates with morpholine’s membrane-penetrating properties.

Biological Activity

The compound 2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

This compound features a pyrido-pyrimidinone core with a thiazolidinone moiety, which is known for its diverse biological activities. The molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, and its molecular weight is approximately 350.44 g/mol. The presence of the thiazolidinone ring is significant as it often correlates with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the one can inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. These effects are often attributed to their ability to interfere with bacterial metabolism and biofilm formation.

Case Study Example:
A study conducted by Froes et al. (2021) demonstrated that thiazolidinedione derivatives could inhibit the enzyme PhzS in P. aeruginosa, crucial for pyocyanin biosynthesis, leading to reduced virulence in bacterial infections .

CompoundTargetIC50 (µM)Reference
Thiazolidinedione Derivative APhzS18
Thiazolidinedione Derivative BE. coli15
Thiazolidinedione Derivative CS. aureus12

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants are critical in preventing oxidative stress-related diseases. In vitro assays using DPPH radical scavenging methods have shown promising results for compounds containing thiazolidinone structures.

Research Findings:
A recent study highlighted that thiazolidinedione derivatives demonstrated a significant ability to scavenge free radicals, suggesting their utility in preventing oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidinone moiety can mimic substrates or cofactors in enzymatic reactions, leading to inhibition of key metabolic pathways in bacteria.
  • Antioxidant Mechanism : By donating electrons or hydrogen atoms, these compounds can neutralize free radicals, thereby mitigating oxidative stress.
  • Biofilm Disruption : Some studies suggest that these compounds may disrupt biofilm formation in bacteria, enhancing susceptibility to antibiotics.

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